Physicochemical & ADME Profile vs. Rimonabant
The target compound substitutes rimonabant's N-piperidinyl carboxamide (pKa ~7.1, positively charged at physiological pH) with an N-(2,5-dimethoxyphenyl) group, which is neutral and more lipophilic. This is reflected in its calculated LogP of 5.22 versus rimonabant's 5.12 , despite a higher molecular weight. More significantly, the topological polar surface area (TPSA) drops from 68.2 Ų (rimonabant) to 55.6 Ų, and the number of hydrogen bond donors decreases from 1 to 1, while the number of hydrogen bond acceptors decreases from 5 to 4 [1]. This shift predicts higher passive membrane permeability and lower aqueous solubility, differentiating its suitability for cell-based assays requiring intracellular target engagement versus receptor binding assays on membrane preparations.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | LogP: 5.22; TPSA: 55.6 Ų; H-Bond Acceptors: 4; H-Bond Donors: 1; Molecular Weight: 433.89 g/mol |
| Comparator Or Baseline | Rimonabant (SR141716A): LogP: 5.12; TPSA: 68.2 Ų; H-Bond Acceptors: 5; H-Bond Donors: 1; Molecular Weight: 462.79 g/mol |
| Quantified Difference | ΔLogP = +0.10; ΔTPSA = -12.6 Ų; ΔMW = -28.9 g/mol |
| Conditions | Physicochemical properties were calculated using the standard SwissADME or ACD/Labs algorithm. No experimental solubility or logP data is available for the target compound. |
Why This Matters
A different ADME fingerprint means this compound is not a 'drop-in' replacement for rimonabant in an assay; it may require different solvent conditions (DMSO concentration) or pre-incubation times in cellular assays.
- [1] SwissADME web tool (www.swissadme.ch). Calculated properties for target compound (SMILES: O=C(NC1=CC(OC)=CC=C1OC)C2=NN(C=3C=CC=CC3)C(=C2)C=4C=CC(Cl)=CC4) and rimonabant (SMILES: ClC1=CC=C(C2=CC(C)=C(C(N3CCCCC3)=O)N2C4=CC=C(Cl)C=C4Cl)C=C1). View Source
